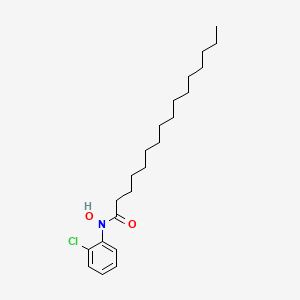
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a hydroxyhexadecanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxyhexadecanamide typically involves the reaction of 2-chloroaniline with hexadecanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and ensure the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-(2-Chlorophenyl)-N-hexadecanamide.
Reduction: Formation of N-(2-Chlorophenyl)-N-hexadecylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyhexadecanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorophenyl)-N-hydroxydecanamide
- N-(2-Chlorophenyl)-N-hydroxyoctadecanamide
- N-(2-Chlorophenyl)-N-hydroxyhexanamide
Uniqueness
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide is unique due to its specific combination of a long hydrocarbon chain and a chlorophenyl group. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82291-42-7 |
|---|---|
Formule moléculaire |
C22H36ClNO2 |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-hydroxyhexadecanamide |
InChI |
InChI=1S/C22H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(25)24(26)21-18-16-15-17-20(21)23/h15-18,26H,2-14,19H2,1H3 |
Clé InChI |
QBEBWKCXUGPUEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


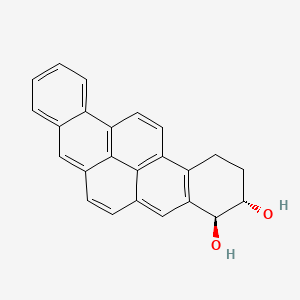
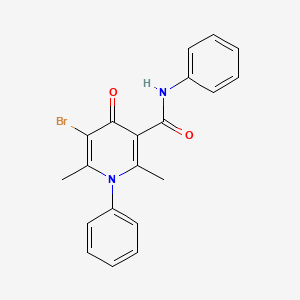
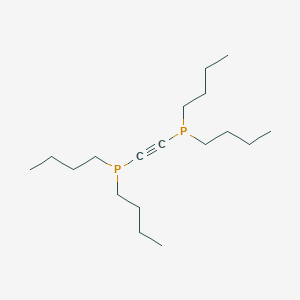
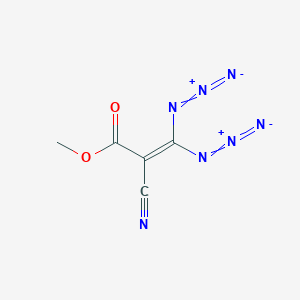
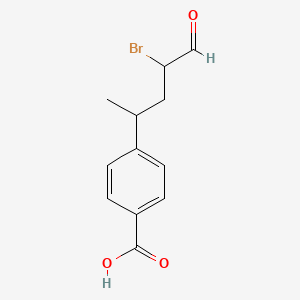
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)

